molecular formula C18H20FN3O2 B2449748 3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2097862-32-1

3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2449748
CAS No.: 2097862-32-1
M. Wt: 329.375
InChI Key: SGNTUSQNZVAFMN-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide (CAS Number 2097862-32-1) is a high-purity chemical compound offered for research and development purposes. This compound has a molecular formula of C18H20FN3O2 and a molecular weight of 329.4 g/mol . It features a pyrazole core substituted with a 4-fluorophenyl group, a structure that is frequently explored in medicinal and organic chemistry research as a bioisosteric replacement for other heterocyclic systems . The presence of the hydroxycyclohexenyl moiety adds complexity and potential for hydrogen bonding, which can be critical for modulating the compound's physicochemical properties and interaction with biological targets. Researchers utilize this compound in various analytical and synthetic studies, including method development in chromatography and spectroscopy, as well as the investigation of structure-activity relationships (SAR) . It is strictly intended for laboratory research use and is not for diagnostic, therapeutic, or any other human use. Researchers can access this compound in various quantities to suit their experimental needs .

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c1-22-16(11-15(21-22)13-5-7-14(19)8-6-13)17(23)20-12-18(24)9-3-2-4-10-18/h3,5-9,11,24H,2,4,10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNTUSQNZVAFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CCCC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities. This article examines its synthesis, mechanism of action, and biological effects, drawing from various research studies and reviews.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Core : The pyrazole ring is synthesized through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Introduction of Functional Groups : The 4-fluorophenyl and hydroxycyclohexenylmethyl groups are introduced via electrophilic aromatic substitution and nucleophilic substitution reactions, respectively.
  • Carboxamide Formation : The final step involves the formation of the carboxamide bond, usually achieved through coupling reactions with suitable activating agents.

The mechanism by which 3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes or receptors. The fluoro substituent enhances the compound's lipophilicity and stability, while the hydroxycyclohexenylmethyl group provides additional sites for interaction with biological targets.

Biological Activity

Research indicates that compounds within the pyrazole class exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various bacteria and fungi. For instance, certain derivatives have been tested against pathogenic fungi with promising results .
  • Anti-inflammatory Effects : Pyrazole-containing compounds like celecoxib are well-documented for their anti-inflammatory properties. Similar mechanisms may be expected in 3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide .

Case Studies

A recent study explored the biological activity of various pyrazole derivatives, including those structurally related to our compound. The study utilized molecular docking techniques to predict binding affinities to specific enzymes linked to inflammation and microbial resistance. The results indicated that modifications in the pyrazole structure significantly influenced biological efficacy .

Comparative Analysis

To better understand the unique properties of 3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide, a comparison with similar compounds is beneficial:

Compound NameStructureBiological Activity
3-fluoro-N-[...]-4-methoxybenzamideStructureModerate antifungal activity
3-fluoro-N-[...]-4-nitrobenzamideStructureHigh antibacterial activity

Q & A

Q. What synthetic strategies are recommended for preparing 3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide?

The synthesis of this compound likely involves multi-step reactions, including:

  • Condensation reactions for forming the pyrazole core, followed by nucleophilic substitution to introduce the 4-fluorophenyl group .
  • Hydroxycyclohexene moiety incorporation via reductive amination or coupling reactions, requiring precise temperature control (e.g., 0–5°C for sensitive intermediates) and catalysts like Pd/C or NaBH₄ .
  • Purification methods : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final product, with purity confirmed by NMR (¹H/¹³C) and mass spectrometry .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : Use 2D NMR (COSY, HSQC) to resolve ambiguities in the hydroxycyclohexene and pyrazole ring connectivity .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry, particularly for the cyclohexene hydroxyl group .
  • High-resolution mass spectrometry (HRMS) : To verify the molecular formula (e.g., expected m/z for C₁₉H₂₁FN₂O₂) .

Q. What physicochemical properties are critical for experimental design?

Key properties include:

  • LogP (partition coefficient) : Predict using computational tools (e.g., MarvinSketch) to assess lipophilicity, which influences cellular uptake.
  • Solubility : Test in DMSO (for in vitro assays) and aqueous buffers (e.g., PBS at pH 7.4) to optimize bioavailability .
  • Stability : Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the carboxamide group) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Substituent variation : Replace the 4-fluorophenyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups to modulate target binding .
  • Hydroxycyclohexene modification : Introduce additional hydroxyl groups or rigidify the cyclohexene ring to assess conformational effects on potency .
  • Biological assays : Pair structural analogs with enzyme inhibition assays (e.g., kinase profiling) or cell viability tests (e.g., IC₅₀ in cancer lines) to correlate structural changes with activity .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Orthogonal assays : If a study reports anticancer activity but another shows no effect, validate using both MTT and apoptosis assays (e.g., Annexin V staining) .
  • Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinity to suspected targets (e.g., kinases) .
  • Meta-analysis : Compare data across studies with standardized protocols (e.g., NIH/NCATS guidelines for dose-response curves) to identify protocol-driven discrepancies .

Q. How can molecular docking and dynamics simulations guide mechanistic studies?

  • Docking : Use software like AutoDock Vina to predict binding poses in silico, focusing on interactions between the carboxamide group and catalytic residues of target proteins (e.g., EGFR kinase) .
  • Molecular dynamics (MD) : Simulate ligand-protein complexes for >100 ns to assess stability of key hydrogen bonds (e.g., between the hydroxycyclohexene and Asp855 in EGFR) .
  • Free energy calculations : Apply MM-GBSA to rank binding affinities of analogs and prioritize synthesis .

Q. What strategies mitigate challenges in pharmacokinetic (PK) profiling?

  • Microsomal stability assays : Use liver microsomes (human/rat) to predict metabolic clearance, focusing on CYP450-mediated oxidation of the pyrazole ring .
  • Plasma protein binding (PPB) : Measure via ultrafiltration or equilibrium dialysis to adjust dosing regimens in vivo .
  • Blood-brain barrier (BBB) penetration : Predict using PAMPA-BBB models; modify logP by introducing polar groups if necessary .

Contradiction Analysis and Methodological Considerations

Q. How to address conflicting reports on metabolic stability?

  • Cross-species validation : Compare metabolic half-lives in human vs. rodent hepatocytes to identify species-specific differences .
  • Metabolite identification : Use LC-MS/MS to detect oxidation or glucuronidation products, which may explain variability in stability data .

Q. Why might biological activity vary across cell lines or assay conditions?

  • Cell line heterogeneity : Test activity in isogenic pairs (e.g., wild-type vs. EGFR-mutant NSCLC lines) to isolate genetic drivers of response .
  • Assay conditions : Standardize serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (e.g., 48 vs. 72 hours) to minimize variability .

Tables for Key Data

Property Method Typical Value Reference
Molecular WeightHRMS336.39 g/mol
LogPComputational prediction (Marvin)~2.8
Aqueous Solubility (25°C)Shake-flask method12 µM (PBS, pH 7.4)
Metabolic Half-life (Human)Liver microsomes45 min

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